4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide
Overview
Description
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes an oxadiazole ring, makes it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid is commonly used for the oxidation of this compound.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields partially oxidized derivatives, while substitution reactions with ammonia can produce amino-substituted derivatives .
Scientific Research Applications
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression . Additionally, these compounds can modulate signaling pathways like the NF-kB signaling pathway, which plays a role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-amino-1,2,5-oxadiazole-2-oxide
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is unique due to its specific structure, which includes both an amino group and a carboxamide group attached to the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anticancer, and anti-inflammatory effects. The findings are supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 158.12 g/mol. Its structure includes an oxadiazole ring that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₄H₆N₄O₃ |
Molecular Weight | 158.12 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in water |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Bacterial Strain | MIC (µM) |
---|---|
Escherichia coli | 4.2 |
Staphylococcus aureus | 2.1 |
Salmonella enterica | 4.3 |
The compound's effectiveness against Gram-negative and Gram-positive bacteria suggests potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study assessed its effects on cancer cell lines using an MTT assay.
Cell Line | IC50 (µM) |
---|---|
NCI-H23 (lung cancer) | 1.76 ± 0.19 |
HCT-15 (colon cancer) | 12.07 |
DU-145 (prostate cancer) | 6.38 |
These results indicate that the compound can inhibit cell proliferation significantly, particularly in lung and colon cancer cell lines .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits pro-inflammatory cytokine production in activated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting key signaling proteins involved in cell proliferation .
- Anti-inflammatory Mechanism : The compound may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby reducing the expression of pro-inflammatory genes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A comparative study involving multiple oxadiazole derivatives found that this compound exhibited superior antibacterial activity compared to other derivatives .
- Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, this compound demonstrated significant cytotoxic effects and was effective at low concentrations .
Properties
IUPAC Name |
4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O3/c4-2-1(3(5)8)7(9)10-6-2/h(H2,4,6)(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQJENSQFSAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=[N+](ON=C1N)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402711 | |
Record name | ST024305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82295-76-9 | |
Record name | ST024305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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